N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 1,3,4-thiadiazole ring via a sulfanyl acetamide bridge. This compound belongs to a class of molecules designed for antimicrobial and enzyme-inhibitory applications, leveraging the benzodioxin group’s metabolic stability and the thiadiazole ring’s capacity for hydrogen bonding and π-stacking interactions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-12-2-4-13(5-3-12)22-18(27)23-19-24-25-20(31-19)30-11-17(26)21-14-6-7-15-16(10-14)29-9-8-28-15/h2-7,10H,8-9,11H2,1H3,(H,21,26)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQCIHFFTIPILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and has a molecular weight of 520.6 g/mol. Its structure includes a benzodioxin moiety linked to a thiadiazole ring through an acetamide functional group. The presence of sulfur and nitrogen heteroatoms contributes to its diverse biological activity.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. In studies conducted on related compounds, it was observed that substitution at specific positions on the thiadiazole ring enhances cytotoxicity against cancer cells while sparing normal cells .
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against several bacterial strains. Thiadiazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. For example, compounds with electron-withdrawing groups at specific positions demonstrated enhanced antimicrobial efficacy . The structure–activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can significantly influence the antimicrobial potency.
Enzyme Inhibition
The enzyme inhibitory potential of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives has been investigated for their therapeutic applications in diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Compounds derived from this scaffold have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase enzymes . These findings highlight the potential of this compound in managing metabolic disorders and neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Kumar et al. (2010) | Identified significant cytotoxicity in cancer cell lines with specific thiadiazole substitutions. |
| Bhole et al. (2010) | Demonstrated broad-spectrum growth inhibition against human tumor cells using thiadiazole derivatives. |
| Shrivastava et al. (2019) | Reported enzyme inhibition activity against α-glucosidase and acetylcholinesterase using benzodioxane derivatives. |
Comparison with Similar Compounds
Thiadiazole vs. Oxadiazole Derivatives
A key analogue, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound series 8a-k), replaces the thiadiazole core with a 1,3,4-oxadiazole. This substitution reduces sulfur content, altering electronic properties and solubility. For instance, oxadiazole derivatives demonstrated potent antibacterial activity (MIC: 2–8 μg/mL against S. aureus and E. coli) with low cytotoxicity (% hemolytic activity: 4–12%) .
Triazole Derivatives
Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (ChemSpider ID: 1658789) introduce a 1,2,4-triazole ring. However, this modification may reduce metabolic stability compared to thiadiazoles .
Substituent Variations
Carbamoyl vs. Sulfonamide Groups
The target compound’s [(4-methylphenyl)carbamoyl]amino group contrasts with sulfonamide-containing analogues like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (compound 7l). Sulfonamide derivatives showed broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL) and low hemolytic activity (<10%), attributed to the sulfonyl group’s electronegativity and rigidity . The carbamoyl group in the target compound may offer improved solubility but reduced acidity, affecting membrane penetration .
Aromatic vs. Aliphatic Substituents
Replacing the 4-methylphenyl group with aliphatic chains (e.g., cyclopentylamine in compound 17a ) increases lipophilicity, enhancing blood-brain barrier penetration but risking higher cytotoxicity . For example, cyclopentylamine-substituted analogues exhibited IC₅₀ values of 0.8–1.2 μM against CDK9 but showed 20–30% hemolysis at 50 μM .
Q & A
Q. How should contradictory enzyme inhibition trends between analogs be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
